molecular formula C10H12BrNO B1443501 1-[(3-Bromophenyl)methyl]azetidin-3-ol CAS No. 1343937-88-1

1-[(3-Bromophenyl)methyl]azetidin-3-ol

Cat. No. B1443501
M. Wt: 242.11 g/mol
InChI Key: YFSPQILBBSPFTH-UHFFFAOYSA-N
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Description

“1-[(3-Bromophenyl)methyl]azetidin-3-ol” is a chemical compound with the CAS Number: 1779983-71-9 . It has a molecular weight of 228.09 . The compound is typically stored at 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The InChI Code for “1-[(3-Bromophenyl)methyl]azetidin-3-ol” is 1S/C9H10BrNO/c10-7-2-1-3-8(4-7)11-5-9(12)6-11/h1-4,9,12H,5-6H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“1-[(3-Bromophenyl)methyl]azetidin-3-ol” is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 228.09 .

Scientific Research Applications

Chemistry and Reactivity

  • Ring Opening Reactions : The ring opening of azetidinols, such as 1-[(3-Bromophenyl)methyl]azetidin-3-ol, demonstrates significant regioselectivity and stereoselectivity. The process involves nucleophilic ring opening of azetidinium ions, important in synthetic organic chemistry (Higgins et al., 1994).

Structural Analysis

  • Crystal Structure Analysis : Research on the crystal and molecular structure of related azetidinol compounds, like 1-(Diphenylmethyl)azetidin-3-ol, provides insights into their spatial arrangement, crucial for understanding their chemical behavior (Ramakumar et al., 1977).

Synthesis and Applications

  • Novel Synthesis Methods : Research on the reactivity of related N-(omega-haloalkyl)-beta-lactams with lithium aluminium hydride has led to novel synthesis methods of azetidinol derivatives, expanding the toolbox for organic synthesis (D’hooghe et al., 2008).

  • Development of Optimized Synthesis Processes : There's significant research in developing optimized processes for synthesizing azetidin-3-ols, demonstrating the commercial and industrial relevance of these compounds (Reddy et al., 2011).

  • Biological and Pharmacological Research : Although detailed biological applications of 1-[(3-Bromophenyl)methyl]azetidin-3-ol specifically are not prominent, related compounds have been studied for their potential in cancer therapy and as tubulin-targeting agents, indicating a broader scope of biological research in this chemical class (Greene et al., 2016), (Olazarán et al., 2017).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .

properties

IUPAC Name

1-[(3-bromophenyl)methyl]azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c11-9-3-1-2-8(4-9)5-12-6-10(13)7-12/h1-4,10,13H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSPQILBBSPFTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC(=CC=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Bromophenyl)methyl]azetidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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